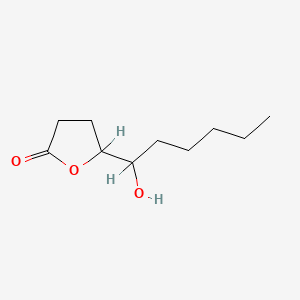

5-(1-Hydroxyhexyl)oxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-hydroxyhexyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWMAIDTZPLUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007829 | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87877-77-8 | |

| Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Isolation and Comprehensive Structural Elucidation of 5 1 Hydroxyhexyl Oxolan 2 One from Natural Sources

Strategic Approaches for Plant Material Collection and Chemical Extraction

The journey to isolate a specific natural product like 5-(1-Hydroxyhexyl)oxolan-2-one begins with the strategic selection and collection of a biological source. Endophytic fungi, which reside within the tissues of living plants, and marine-derived fungi are particularly rich sources of novel lactone compounds. nih.govnih.govnih.gov

Source Selection and Collection: The initial step involves identifying a host organism, such as a mangrove plant or a marine sponge, from which to isolate fungi. nih.govnih.gov For instance, an endophytic fungus like Penicillium sp. or Aspergillus sp. might be isolated from the fresh, healthy tissues (leaves, stems, or roots) of a plant collected from a unique ecological niche, such as a mangrove forest. nih.govresearchgate.net The plant material is surface-sterilized to eliminate epiphytic microorganisms before the endophytic fungi are cultured.

Fermentation and Extraction: The isolated fungal strain is then cultivated on a larger scale to encourage the production of secondary metabolites. This is typically done in either solid-state or liquid (submerged) fermentation. For example, a fungus might be cultured in potato dextrose broth (PDB) for several days. mdpi.com Following fermentation, the entire culture (broth and mycelia) is harvested. The extraction process aims to separate the organic compounds from the aqueous culture medium and fungal biomass. This is commonly achieved through solvent extraction, using a solvent like ethyl acetate (B1210297) (EtOAc), which is effective at extracting a broad range of moderately polar compounds like γ-butyrolactones. academicjournals.org The resulting crude extract contains a complex mixture of metabolites and serves as the starting point for purification.

Advanced Chromatographic Separation Techniques for Compound Isolation

Chromatography is an indispensable technique for separating individual chemical substances from a complex mixture. scielo.br The purification of this compound from the crude extract involves a series of chromatographic steps, moving from low to high resolution.

A typical workflow involves initial fractionation of the crude extract using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. This step separates the extract into several fractions of decreasing polarity. These fractions are then analyzed, often by thin-layer chromatography (TLC), to identify those containing compounds of interest.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment

Analytical High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of the fractions obtained from preliminary chromatography. It provides a "fingerprint" of the chemical composition of each fraction. By comparing the retention times of peaks with those of known standards (if available) or by using a diode-array detector (DAD) to obtain UV spectra, chemists can track the target compound through the purification process. The purity of the final isolated compound is also confirmed by the presence of a single, sharp peak in the HPLC chromatogram under multiple solvent conditions.

Table 1: Representative Analytical HPLC Conditions for γ-Butyrolactone Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol (MeOH) in Water (H₂O) |

| Gradient | 20% MeOH to 100% MeOH over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 210 nm |

| Injection Volume | 10 µL |

Preparative Chromatography Approaches for Target Compound Acquisition

Once a fraction containing the target compound is identified, preparative HPLC is employed for the final isolation of the pure substance. Preparative HPLC uses larger columns and higher flow rates than analytical HPLC to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The process may need to be repeated to achieve the desired level of purity. For instance, a semi-preparative C18 column might be used with a methanol-water or acetonitrile-water gradient to isolate the final compound. nih.gov

Sophisticated Spectroscopic Methodologies for Definitive Stereochemical Assignment and Structural Confirmation

With a pure compound in hand, the next critical phase is structure elucidation. This involves a suite of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecular puzzle.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR: Reveals the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

For this compound, these experiments would establish the oxolan-2-one (γ-butyrolactone) ring, the hexyl side chain, and the position of the hydroxyl group. The relative stereochemistry at the two chiral centers (C5 and C1' of the hexyl chain) can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which identify protons that are close to each other in space.

Table 2: Hypothetical ¹³C and ¹H NMR Data for this compound in CDCl₃

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 177.5 | - |

| 3 | 29.8 | 2.55 (m) |

| 4 | 22.5 | 2.10 (m), 2.40 (m) |

| 5 | 83.5 | 4.40 (m) |

| 1' | 72.1 | 3.75 (m) |

| 2' | 34.5 | 1.55 (m) |

| 3' | 25.3 | 1.30 (m) |

| 4' | 31.8 | 1.30 (m) |

| 5' | 22.6 | 1.30 (m) |

| 6' | 14.0 | 0.90 (t, 7.0) |

| 1'-OH | - | 2.80 (d, 4.5) |

Note: This data is representative and based on known chemical shifts for similar structures. Actual values would be determined from experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source, provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the unambiguous determination of the compound's elemental formula. For example, the molecular formula C₁₀H₁₈O₃ would be confirmed by finding a protonated molecule [M+H]⁺ with a measured m/z value that matches the calculated value to within a few parts per million. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 187.1329 |

| [M+Na]⁺ | 209.1148 |

| [M-H]⁻ | 185.1183 |

Source: Predicted data from PubChem. nih.gov

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, often showing the loss of the side chain or water, which corroborates the structure determined by NMR. The combination of these advanced chromatographic and spectroscopic methodologies allows for the confident isolation and complete structural assignment of natural products like this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The definitive assignment of the absolute configuration of chiral centers is a critical step in structural elucidation, as enantiomers and diastereomers can exhibit markedly different biological activities and sensory properties. smolecule.com Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive methods employed for this purpose. nih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov A chromophore, an unsaturated group responsible for electronic transitions, is necessary for a molecule to be ECD active. In this compound, the lactone carbonyl group serves as the primary chromophore. The n → π* electronic transition of the lactone carbonyl typically occurs around 210-230 nm and gives rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are exquisitely sensitive to the stereochemistry of the chiral centers adjacent to the chromophore.

For γ-lactones, empirical rules have been developed to correlate the sign of the Cotton effect with the absolute configuration at the chiral carbon atom to which the lactone ring is attached. However, these rules can be influenced by the conformation of the five-membered lactone ring and the nature of the substituents. rsc.org Therefore, modern approaches heavily rely on the comparison of experimentally measured ECD spectra with those predicted by quantum-mechanical calculations, most commonly using time-dependent density functional theory (TD-DFT). researchgate.netacs.org This computational approach involves:

Generating all possible low-energy conformers of the molecule.

Calculating the ECD spectrum for each conformer.

Averaging the individual spectra based on their Boltzmann population distribution to obtain a final theoretical spectrum.

The absolute configuration is then assigned by matching the experimental ECD spectrum with the calculated spectrum for a specific enantiomer. A positive correlation confirms the predicted stereochemistry.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is known as a Cotton effect curve. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. While historically significant, ORD has largely been superseded by ECD for stereochemical assignments due to the latter's simpler spectra and easier interpretation, especially when multiple chromophores are present. nih.gov Nevertheless, ORD can still be a valuable complementary technique.

For this compound, which has two chiral centers at C5 of the oxolanone ring and C1 of the hexyl side chain, there are four possible stereoisomers: (5R, 1'S), (5S, 1'R), (5R, 1'R), and (5S, 1'S). The determination of the absolute configuration would involve the following steps:

Isolation of the pure stereoisomer from a natural source or via chiral synthesis/chromatography.

Measurement of the experimental ECD and/or ORD spectrum.

Computational modeling (TD-DFT) to predict the ECD spectra for all four possible stereoisomers.

Comparison of the experimental spectrum with the calculated spectra to identify the correct stereoisomer.

The table below illustrates the kind of data that would be generated from an ECD analysis, presenting hypothetical values for one of the stereoisomers of this compound compared to a known analog.

Table 1: Illustrative ECD Data for Chiral γ-Lactones

| Compound | Stereoisomer | Solvent | λmax [nm] (Δε) |

|---|---|---|---|

| This compound | (5R, 1'S) | Methanol | ~220 (+2.5) |

| Whiskey Lactone | (3S,4S)-cis | Methanol | 218 (-1.8) |

Note: The data for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available. The sign of the Cotton effect (Δε) is crucial for stereochemical assignment.

Table of Compounds Mentioned

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| This compound | 5-(1-Hydroxyhexyl)tetrahydrofuran-2-one | - |

Synthetic Pathways and Chemical Transformations of 5 1 Hydroxyhexyl Oxolan 2 One and Its Analogues

Retrosynthetic Strategies for the Total Synthesis of the Oxolan-2-one Core

The oxolan-2-one, or γ-butyrolactone, ring is a prevalent scaffold in numerous natural products. researchgate.net Its synthesis is a well-established area of organic chemistry, with several retrosynthetic strategies available for constructing the core structure. A primary disconnection approach involves the cyclization of a linear precursor, typically a γ-hydroxycarboxylic acid or its corresponding ester, through lactonization. This key step is often preceded by the reduction of a γ-keto acid. organic-chemistry.org

Common retrosynthetic disconnections for the 5-substituted oxolan-2-one core include:

γ-Hydroxy Acid Cyclization: The most direct route involves the intramolecular esterification of a 4,5-dihydroxydecanoic acid. This precursor can be simplified further to a keto acid or an unsaturated acid that can be functionalized appropriately.

Reductive Lactonization of γ-Keto Acids: A γ-keto acid can be reduced to the corresponding γ-hydroxy acid, which then cyclizes. Catalytic systems, such as those using B(C6F5)3, have been developed for this transformation. organic-chemistry.org

Oxidative Cyclization of Diols: The selective oxidation of a 1,4-diol precursor can yield the lactone core. Copper/nitroxyl catalyst systems, for instance, promote efficient aerobic oxidative lactonization under mild conditions. organic-chemistry.org

Baeyer-Villiger Oxidation: A cyclopentanone (B42830) precursor bearing the desired side chain can be oxidized to the corresponding δ-valerolactone, although this is less common for γ-lactone synthesis. The oxidation of cyclobutanones is the direct route to γ-lactones. organic-chemistry.org

Tandem Cycloisomerization/Oxidation: Homopropargyl alcohols can be converted into γ-lactones using gold-catalyzed tandem reactions, offering a distinct pathway from traditional methods. organic-chemistry.org

These strategies provide a versatile toolkit for chemists to choose the most efficient pathway based on the availability of starting materials and the desired substitution pattern on the lactone ring.

Stereoselective Methodologies for the Construction of the 1-Hydroxyhexyl Side Chain

The 1-hydroxyhexyl side chain contains a critical stereocenter that significantly influences the molecule's properties. The construction of this secondary alcohol with high stereocontrol is paramount. The most common and effective approach is the asymmetric addition of an organometallic nucleophile to an aldehyde.

This transformation typically involves reacting a pentyl-based nucleophile with a derivative of 4-oxobutanoic acid or a related aldehyde precursor. Various catalytic systems have been developed to ensure high enantioselectivity. nih.gov

Organozinc Additions: The addition of dialkylzinc reagents to aldehydes, catalyzed by chiral ligands such as 1,1'-bi-2-naphthols (BINOLs) or camphor-derived β-amino alcohols, is a powerful method for generating chiral secondary alcohols. researchgate.netacs.org These reactions often proceed with high yields and excellent enantiomeric excess (ee). researchgate.netacs.org

Grignard Reagent Additions: While highly reactive, Grignard reagents can be used in catalytic asymmetric additions. Their reactivity can be modulated by additives, allowing for catalysis by chiral complexes, such as those involving titanium and BINOL ligands, to achieve high enantioselectivity. acs.org

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a stereogenic group temporarily attached to the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, an aldehyde precursor could be attached to an Evans oxazolidinone auxiliary or a pseudoephedrine auxiliary to direct the nucleophilic addition of a pentyl group before the auxiliary is cleaved and recovered. wikipedia.org

Below is a table summarizing representative catalytic systems for the asymmetric addition of organometallic reagents to aldehydes, a key step in forming the 1-hydroxyhexyl side chain.

| Catalyst/Ligand | Organometallic Reagent | Aldehyde Type | Typical Enantiomeric Excess (ee) | Reference |

| (S)-BINOL/Ti(O-iPr)4 | Alkyl Grignard (RMgBr) | Aliphatic & Aromatic | >98% | acs.org |

| Camphor-derived β-amino alcohol | Diethylzinc | Aliphatic & Aromatic | up to 94% | researchgate.net |

| 3,3'-disubstituted BINOL | Dialkylzinc | Aliphatic & Aromatic | 90% to >99% | acs.org |

| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Alkenylzinc | Aliphatic | High | wikipedia.org |

Convergent and Divergent Synthetic Approaches to 5-(1-Hydroxyhexyl)oxolan-2-one

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. For the target molecule, this could involve:

Synthesis of the chiral 1-hydroxyhexyl side chain as a distinct fragment, for example, as an organometallic reagent (e.g., a pentyl lithium or Grignard reagent that has been reacted with a chiral epoxide).

Independent synthesis of a suitably functionalized oxolan-2-one precursor, such as a γ-lactone with an electrophilic group (e.g., an aldehyde or leaving group) at the 5-position.

Coupling of these two fragments to form the final product.

A divergent synthesis begins with a common precursor that is elaborated into a variety of structurally related analogues, including the target molecule. acs.orgnih.gov This approach is highly efficient for creating chemical libraries for structure-activity relationship studies. A potential divergent pathway could be:

Synthesis of a common γ-butyrolactone intermediate, for example, one derived from glutamic acid, possessing a functional handle at the 5-position (e.g., an aldehyde).

This key intermediate is then reacted with a range of different nucleophiles (e.g., pentylmagnesium bromide for the target, and other alkyl or aryl Grignards for analogues) to generate a library of 5-(1-hydroxyalkyl)oxolan-2-ones.

Divergent strategies based on reactions like diastereoselective bromolactonization have proven effective for generating diverse libraries of substituted γ-butyrolactones. nih.gov

Derivatization Strategies for Structural Diversification and Analogue Generation

Once this compound is synthesized, its structure can be further modified to generate analogues. Derivatization is a key strategy for probing biological activity and optimizing molecular properties. The two primary functional groups available for modification are the secondary hydroxyl group and the lactone moiety.

Modification of the Hydroxyl Group: The secondary alcohol is a versatile handle for derivatization. Standard reactions include:

Esterification: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) converts the hydroxyl group into an ester. libretexts.org This is a common method for producing acetylated derivatives. google.com

Etherification: Conversion into an ether by reaction with alkyl halides under basic conditions provides another class of analogues.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone (5-(1-oxohexyl)oxolan-2-one) provides an intermediate that can be used for further modifications, such as the introduction of new nucleophiles.

Modification of the Lactone Ring: As detailed in the next section, the lactone itself can be transformed to create significant structural diversity. Ring-opening reactions with various nucleophiles can produce linear analogues that are dihydroxy acids, esters, or amides, effectively removing the cyclic constraint. wikipedia.org

Chemical Reactivity and Transformations of the Lactone Moiety

The γ-butyrolactone ring is an ester and thus exhibits characteristic reactivity, primarily centered on the electrophilic carbonyl carbon. nih.govacs.org These transformations are fundamental to both its degradation and its use as a synthetic intermediate.

Hydrolysis: In the presence of acid or base, the lactone ring can be hydrolyzed to open the ring, forming the corresponding γ-hydroxy carboxylic acid (4,5-dihydroxydecanoic acid). wikipedia.org This reaction is reversible, with the equilibrium often favoring the lactone form. wikipedia.org

Alcoholysis: Reaction with an alcohol under acidic or basic conditions leads to transesterification, opening the ring to form a γ-hydroxy ester. nih.gov

Aminolysis: Nucleophilic attack by an amine opens the lactone to yield a γ-hydroxy amide. wikipedia.org

Reduction: Strong reducing agents, such as lithium aluminium hydride (LiAlH4), reduce the ester functionality. This opens the ring and reduces the resulting carboxylic acid to an alcohol, yielding the corresponding 1,4,5-nonanetriol. wikipedia.org

Ring-Opening Polymerization (ROTEP): Under specific catalytic conditions, γ-butyrolactones can undergo ring-opening polymerization to form polyesters. However, the thermodynamics for the polymerization of the parent γ-butyrolactone are generally unfavorable due to the stability of the five-membered ring. rsc.org

The table below summarizes the key transformations of the oxolan-2-one (lactone) moiety.

| Reaction | Reagent(s) | Product |

| Hydrolysis | H2O, H+ or OH- | γ-Hydroxy carboxylic acid |

| Alcoholysis | R'OH, H+ or base | γ-Hydroxy ester |

| Aminolysis | R'NH2 | γ-Hydroxy amide |

| Reduction | LiAlH4, then H2O | 1,4-Diol |

Enantioselective Synthesis Techniques for Specific Stereoisomers

The synthesis of a specific stereoisomer of this compound requires precise control over the two stereocenters at C5 of the lactone ring and C1 of the hexyl side chain. This is a significant challenge addressed by several advanced enantioselective techniques.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For example, chiral epoxides can be alkylated with terminally unsaturated Grignard reagents, followed by oxidative degradation and lactonization to yield chiral γ-lactones with high enantiomeric purity. nih.gov

Asymmetric Catalysis: This is one of the most powerful methods for creating chiral molecules.

Enantioselective C–H Oxidation: Recent advances have enabled the direct, enantioselective oxidation of C(sp³)–H bonds in readily available carboxylic acids to form chiral γ-lactones. Sterically hindered manganese catalysts, for example, can achieve this transformation with outstanding enantioselectivity (up to >99.9% ee). nih.gov

Dynamic Kinetic Resolution: A racemic mixture of a precursor, such as a γ-keto carboxylic acid, can be converted into a single enantiomer of the product. This is achieved through a reduction/lactonization sequence where one enantiomer of the starting material is converted to the other under the reaction conditions, allowing for a theoretical yield of 100% of a single product stereoisomer. rsc.org

Chemo-enzymatic Synthesis: This strategy combines chemical synthesis with biocatalysis. Enzymes, such as alcohol dehydrogenases, can perform highly stereoselective transformations. rug.nl For example, a chemo-enzymatic method has been developed for the synthesis of whisky lactone isomers, an analogue of the target compound. This involved the chemical reduction of a lactone to a diol, followed by the microbial oxidation of the racemic diol to yield individual, enantiomerically pure lactones. frontiersin.org

These sophisticated techniques provide access to specific stereoisomers of this compound, which is crucial for applications where biological activity is dependent on a precise three-dimensional structure.

Biosynthetic Hypotheses and Mechanistic Investigations of 5 1 Hydroxyhexyl Oxolan 2 One

Proposed Biogenetic Pathways in Producing Organisms

The biosynthesis of γ-lactones, including presumably 5-(1-Hydroxyhexyl)oxolan-2-one, is intricately linked to the fatty acid metabolism of the producing organisms, which are often fungi and yeasts. mdpi.comnih.gov The general and widely accepted biogenetic pathway involves a sequence of enzymatic reactions that modify a fatty acid precursor. researchgate.net

The proposed pathway initiates with a fatty acid, which undergoes hydroxylation at a specific carbon position. mdpi.comnih.gov This step is crucial as the position of the hydroxyl group determines the size of the resulting lactone ring. For a γ-lactone like this compound, this would be a 4-hydroxy fatty acid. This hydroxy fatty acid then enters the β-oxidation pathway, where the fatty acid chain is shortened by two-carbon units in each cycle. mdpi.comresearchgate.net After a specific number of β-oxidation cycles, a 4-hydroxy acid intermediate is generated, which then undergoes intramolecular cyclization, or lactonization, to form the stable five-membered γ-lactone ring. mdpi.comresearchgate.net This lactonization can occur spontaneously under acidic conditions or may be enzyme-catalyzed. mdpi.comresearchgate.net

In the specific case of this compound, a plausible precursor would be a hydroxylated C10 fatty acid. The hydroxylation would occur at the C-4 position, followed by β-oxidation and subsequent lactonization. Organisms known to produce other γ-lactones, such as various species of Candida, Yarrowia, and Sporidiobolus, utilize this pathway, often starting from more common fatty acids like oleic or linoleic acid. mdpi.comresearchgate.net

Enzymatic Mechanisms Involved in Oxolan-2-one Ring Formation

The formation of the oxolan-2-one (γ-butyrolactone) ring is the final key step in the biosynthesis of this compound. This intramolecular esterification of a 4-hydroxycarboxylic acid can be either a spontaneous process or an enzyme-mediated reaction. mdpi.com

Key Enzymatic Steps:

Hydroxylation: The initial and often rate-limiting step is the introduction of a hydroxyl group onto the fatty acid chain. This is typically catalyzed by cytochrome P450 monooxygenases (CYPs), lipoxygenases, or hydratases. mdpi.comnih.gov For γ-lactone formation, hydroxylation at the C-4 position is required. google.com

β-Oxidation: The resulting hydroxy fatty acid is then subjected to the β-oxidation pathway, a cyclic process involving acyl-CoA oxidase, a multifunctional hydratase/dehydrogenase, and a thiolase, which shortens the carbon chain. mdpi.com

Lactonization: The final step is the formation of the lactone ring from the 4-hydroxyacyl-CoA intermediate. While this can occur spontaneously, especially under acidic conditions, evidence suggests the involvement of specific enzymes in many cases to ensure efficiency and stereoselectivity. mdpi.comresearchgate.net For instance, studies on sesquiterpene lactones have identified cytochrome P450 enzymes that catalyze the formation of the lactone ring. researchgate.net The enzyme likely activates the carboxyl group, facilitating the nucleophilic attack by the hydroxyl group to form the cyclic ester.

Table 1: Key Enzyme Classes in γ-Lactone Biosynthesis

| Enzyme Class | Role in Biosynthesis | Specific Function Example |

| Cytochrome P450 Monooxygenases | Hydroxylation of fatty acids | Introduction of a hydroxyl group at a specific carbon position |

| Lipoxygenases | Hydroxylation of unsaturated fatty acids | Formation of hydroperoxy fatty acids as precursors |

| Acyl-CoA Oxidases | β-Oxidation | First step in the shortening of the fatty acid chain |

| Hydratases/Dehydrogenases | β-Oxidation | Second and third steps in the chain shortening process |

| Thiolases | β-Oxidation | Final step of each β-oxidation cycle, releasing acetyl-CoA |

| Lactonases/Esterases | Lactone ring formation/opening | Catalyzing the intramolecular cyclization or its reverse reaction |

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. While specific isotopic labeling studies for this compound are not available in the reviewed literature, the general approach for studying polyketide and fatty acid-derived metabolites, including other lactones, provides a clear framework for how such a study would be conducted. rsc.orgbeilstein-journals.orgbeilstein-journals.org

In a typical experiment, a producing organism would be fed with precursors labeled with stable isotopes like ¹³C or deuterium (B1214612) (²H). beilstein-journals.orgnih.gov For this compound, likely precursors for labeling would include:

[¹³C]-labeled acetate (B1210297) (e.g., [1-¹³C]acetate or [1,2-¹³C₂]acetate) to confirm its polyketide or fatty acid origin.

[¹³C]- or [²H]-labeled fatty acids (e.g., oleic acid, linoleic acid) to identify the primary fatty acid precursor.

¹⁸O₂ to determine the origin of the oxygen atoms in the hydroxyl group and the lactone ring. researchgate.net

The resulting this compound would then be isolated, and the position of the isotopic labels would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgresearchgate.net This analysis would reveal which atoms from the precursor were incorporated into the final molecule and how the carbon skeleton was assembled and modified, thus confirming the proposed biosynthetic pathway. For example, labeling studies on other polyketide lactones have successfully identified their starter units and the sequence of chain extensions. beilstein-journals.orgacs.org

Precursor Incorporation and Metabolic Fates in Biological Systems

The biosynthesis of this compound relies on the availability of suitable precursors within the producing organism. The primary precursors are fatty acids, which can be synthesized de novo from simpler molecules like acetyl-CoA or taken up from the environment. mdpi.comresearchgate.net

Precursor Incorporation:

Fatty Acids: The most direct precursors for γ-lactone biosynthesis are hydroxy fatty acids. mdpi.com However, organisms can also utilize more common unsaturated fatty acids like oleic acid and linoleic acid, which are then converted to the necessary hydroxy fatty acid intermediates. mdpi.comresearchgate.net

Carbohydrates: In de novo biosynthesis, microorganisms can utilize carbohydrates (e.g., glucose) to first produce fatty acids through fatty acid synthase (FAS) systems, which are then channeled into the lactone biosynthetic pathway. mdpi.comresearchgate.net

Metabolic Fates:

Once formed, this compound can have several metabolic fates depending on the organism and environmental conditions.

Secretion: As a volatile organic compound, it can be released into the environment, where it may act as a signaling molecule or contribute to the organism's aroma profile. mdpi.comnih.gov

Further Metabolism: The compound could be further modified through reactions such as glycosylation, oxidation, or reduction, leading to a diversity of related natural products.

Degradation: The lactone ring can be hydrolyzed, either enzymatically by lactonases or non-enzymatically, to revert to the corresponding 4-hydroxycarboxylic acid. This open-chain form can then potentially re-enter primary metabolic pathways.

Theoretical and Mechanistic Studies of 5 1 Hydroxyhexyl Oxolan 2 One Molecular Interactions

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable for exploring the molecular characteristics of 5-(1-Hydroxyhexyl)oxolan-2-one, providing a foundational understanding of its behavior in chemical and biological systems. These approaches allow for the analysis of structural dynamics and electronic features that are difficult to probe experimentally.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for determining the stable conformations and electronic properties of this compound. The molecule's flexibility arises from the rotation around the single bond connecting the hexyl side chain to the lactone ring and the puckering of the five-membered oxolan-2-one ring itself.

Conformational analysis would reveal the energetically preferred spatial arrangements. The lactone ring typically adopts an envelope or twist conformation. nih.gov For each ring pucker, multiple low-energy conformers would exist due to the rotation of the hydroxyhexyl side chain. The relative energies of these conformers determine their population at equilibrium.

Electronic structure calculations provide insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of electron density, visualized through electrostatic potential maps, identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this molecule, the carbonyl oxygen and hydroxyl oxygen are expected to be the most electron-rich regions, while the hydrogen of the hydroxyl group is electron-poor.

Table 1: Predicted Electronic Properties from Theoretical Calculations This table presents hypothetical values based on typical results from DFT calculations for similar organic molecules to illustrate the expected data.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational landscape and interactions, especially in a solvent like water. mdpi.comresearchgate.net An MD simulation would track the movements of every atom in the molecule and surrounding solvent molecules based on a force field.

This approach allows for extensive conformational sampling, confirming the stable conformers predicted by quantum calculations and revealing the transitions between them. The flexibility of the hexyl chain and the puckering dynamics of the lactone ring can be visualized and quantified.

Furthermore, MD simulations are ideal for analyzing intermolecular interactions. The hydrogen bond donor (the -OH group) and the two hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen) are key to its interactions with polar solvents and biological macromolecules. MD simulations can quantify the average number and lifetime of hydrogen bonds formed between the molecule and surrounding water molecules, providing a detailed understanding of its solvation and interaction potential.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect specific molecular features to the compound's biological effects. For this compound, stereochemistry and the arrangement of functional groups are paramount.

This compound possesses two chiral centers: one at carbon 5 of the lactone ring and another at carbon 1 of the hexyl side chain. This gives rise to four possible stereoisomers: (5R, 1'R), (5R, 1'S), (5S, 1'R), and (5S, 1'S). nih.govuni.luplantaedb.com

The specific three-dimensional arrangement of the substituents in each stereoisomer is critical for molecular recognition by chiral biological targets like enzymes or receptors. tandfonline.comnih.gov According to principles like the three-point attachment model, effective binding to a chiral pocket requires a precise complementary arrangement of interacting groups. The spatial orientation of the hydroxyl group, the hydrophobic hexyl chain, and the polar lactone ring will differ for each isomer. Consequently, one stereoisomer may bind with significantly higher affinity and elicit a stronger biological response than the others, which may bind weakly or not at all. This stereoselectivity is a cornerstone of pharmacology and highlights the importance of stereochemistry in determining the compound's activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational analysis of related γ-butyrolactones has identified a common pharmacophore for biological activity. nih.gov

For this compound, a likely pharmacophore can be proposed based on its key functional groups. This model would consist of three essential features:

Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the lactone and the oxygen of the hydroxyl group. These features can form crucial hydrogen bonds with donor groups in a receptor binding site.

One Hydrophobic (HY) Feature: The six-carbon hexyl chain. This aliphatic chain can engage in van der Waals and hydrophobic interactions within a nonpolar pocket of a receptor.

The precise spatial relationship between these three points is defined by the molecule's stereochemistry and conformation. This pharmacophoric model serves as a powerful hypothesis for understanding its interaction with biological targets and for designing new molecules with potentially enhanced activity.

Table 2: Key Pharmacophoric Features of this compound

| Feature Type | Molecular Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Carbonyl Oxygen (C=O) | Hydrogen bonding with receptor donor groups (e.g., -NH, -OH) |

| Hydrogen Bond Acceptor (HBA) 2 | Hydroxyl Oxygen (-OH) | Hydrogen bonding with receptor donor groups |

| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen (-OH) | Hydrogen bonding with receptor acceptor groups (e.g., C=O, N) |

| Hydrophobic (HY) | Hexyl side chain | Van der Waals / Hydrophobic interactions with nonpolar receptor pockets |

Investigations into Interactions with Biological Macromolecules: Theoretical Frameworks

While experimental data is limited, theoretical frameworks can predict and analyze the interactions of this compound with biological targets. Based on computational predictions for the (5S)-5-[(1S)-1-hydroxyhexyl]oxolan-2-one isomer, potential targets include the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, which are important in drug disposition. plantaedb.comnih.govnih.gov

The theoretical investigation of this interaction would typically involve molecular docking. researchgate.netmdpi.com In this process, a 3D model of the target protein (often a homology model if a crystal structure is unavailable) is used as a receptor. nih.gov The ligand, this compound, is then computationally placed into the protein's binding site in various orientations and conformations to find the most stable binding mode, estimated by a scoring function that approximates binding free energy.

The results of such a docking study would provide a detailed, atom-level view of the interaction. It is hypothesized that the compound binds within the transporter's central pore, stabilized by a network of specific interactions consistent with its pharmacophore:

The hydroxyl group could form hydrogen bonds with polar or charged amino acid residues like serine, threonine, or aspartate.

The lactone's carbonyl oxygen could act as another hydrogen bond acceptor.

The hexyl chain would likely be oriented towards a hydrophobic sub-pocket lined with nonpolar residues such as leucine, isoleucine, and valine.

These theoretical studies provide a rational framework for the compound's potential inhibitory activity on transporters like OATP1B1 and OATP1B3, guiding further experimental validation.

Molecular Docking Studies with Enzyme Active Sites or Receptor Binding Pockets

Currently, there is no specific data from molecular docking studies of this compound with any particular enzyme active sites or receptor binding pockets in the public scientific literature. Such studies would be invaluable in identifying potential biological targets for this compound and elucidating the structural basis for its activity.

For a hypothetical molecular docking study, the 3D structure of this compound would be docked into the binding site of a selected protein target. The results would typically be presented in a table format, detailing parameters such as binding energy (in kcal/mol), the number and types of hydrogen bonds formed, and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Without experimental or computational data, any discussion of specific interactions remains theoretical.

Mechanistic Probes of Binding Modes and Interaction Energetics

Detailed mechanistic probes to understand the binding modes and interaction energetics of this compound are also not documented in available research. Such studies often involve a combination of computational methods and experimental validation.

Table 2: Hypothetical Interaction Energetics for this compound Binding

| Interaction Type | Energy Contribution (kcal/mol) | Key Contributing Moieties |

| Van der Waals Energy | N/A | N/A |

| Electrostatic Energy | N/A | N/A |

| Hydrogen Bonding Energy | N/A | N/A |

| Solvation Energy | N/A | N/A |

| Total Binding Free Energy | N/A | N/A |

The lack of published research in these specific areas underscores a gap in the scientific understanding of this compound's molecular behavior and potential biological functions. Future research, employing computational chemistry and experimental biology, would be necessary to provide the data required for a thorough analysis as outlined.

Future Research Directions and Advanced Methodological Applications for 5 1 Hydroxyhexyl Oxolan 2 One

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on establishing novel and sustainable routes to 5-(1-Hydroxyhexyl)oxolan-2-one, moving beyond traditional chemical syntheses that may involve harsh reagents and generate significant waste.

Promising avenues include biocatalytic and chemoenzymatic approaches. The use of enzymes, such as lipases, ketoreductases, and Baeyer-Villiger monooxygenases, offers high selectivity and mild reaction conditions. thieme-connect.com For instance, a multi-step synthesis of γ-keto nitriles followed by stereoselective reduction using ketoreductases has been demonstrated for the production of various chiral γ-lactones. thieme-connect.com Similarly, merging photocatalysis with biocatalysis represents a powerful strategy for constructing chiral γ-lactones from simple starting materials. researchgate.net

Green chemistry principles should be at the forefront of synthetic design. This includes the use of recoverable catalysts, such as the 1,3-dimethylimidazolium (B1194174) fluoride/1-butylimidazolium tetrafluoroborate (B81430) ionic liquid mixture, which has been shown to efficiently catalyze the formation of γ-lactones from epoxides and ketene (B1206846) silyl (B83357) acetals under metal-free conditions. mdpi.comresearchgate.net Furthermore, exploring one-pot reactions and domino sequences can significantly improve process efficiency and reduce waste. scirp.org The application of visible light-iodine-mediated carboesterification of alkenes offers a trans-diastereoselective synthesis of γ-lactones, with the potential for control over stereochemistry by adjusting reaction conditions. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., ketoreductases, lipases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps | Leverages the strengths of both approaches for efficient and selective synthesis. |

| Photocatalysis | Use of light to drive chemical reactions | Mild conditions, potential for novel reactivity. organic-chemistry.org |

| Green Catalysis | Employment of recoverable and non-toxic catalysts (e.g., ionic liquids) | Reduced waste, improved sustainability. mdpi.com |

| One-Pot/Domino Reactions | Multiple reaction steps in a single vessel | Increased efficiency, reduced purification steps, and less solvent usage. |

Application of Advanced Analytical Techniques for Trace Analysis and Metabolomic Studies

Understanding the presence and concentration of this compound in complex matrices, such as biological fluids, food products, and environmental samples, requires highly sensitive and selective analytical methods. Future research should focus on the development and application of advanced analytical techniques for its trace analysis.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful tools for the detection and quantification of lactones. google.commdpi.comresearchgate.net The use of high-resolution mass spectrometry, such as Orbitrap-MS, can provide accurate mass measurements, aiding in the unambiguous identification of the compound. researchgate.netacs.org For trace analysis, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed to pre-concentrate the analyte from the sample matrix, thereby enhancing sensitivity. researchgate.netacs.org

Metabolomic studies can provide a comprehensive overview of the metabolic pathways in which this compound may be involved. scielo.org.coplos.org Untargeted metabolomics using techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight (UHPLC-QTOF) mass spectrometry can help in identifying the compound and its metabolites in biological systems. researchgate.net This can shed light on its biosynthesis, degradation, and potential biological roles.

| Analytical Technique | Application for this compound | Key Advantages |

| GC-MS | Quantification and identification in volatile samples. google.com | High separation efficiency, established libraries for identification. |

| HPLC-MS/UHPLC-MS | Analysis of non-volatile or thermally labile samples. researchgate.netnih.gov | Suitable for a wide range of compounds, high sensitivity. |

| HS-SPME-GC-MS | Trace analysis in complex matrices (e.g., food, environmental). researchgate.net | High pre-concentration factor, solvent-free extraction. |

| UHPLC-QTOF-MS | Untargeted metabolomic studies. researchgate.net | High resolution and mass accuracy for unknown identification. |

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthesis of many γ-lactones, such as the well-known γ-decalactone, originates from fatty acids through pathways involving β-oxidation. mdpi.commdpi.comcore.ac.uk It is highly probable that the biosynthesis of this compound follows a similar route. Future research should aim to fully elucidate the specific biosynthetic pathway leading to this compound.

The yeast Yarrowia lipolytica is a well-established model organism for studying lactone biosynthesis, particularly the production of γ-decalactone from ricinoleic acid. mdpi.commdpi.comcore.ac.uk By feeding experiments with potential precursors, such as specific fatty acids, and analyzing the resulting metabolites, the key intermediates in the pathway can be identified. Genetic manipulation of Y. lipolytica, such as knocking out genes involved in β-oxidation, can further clarify the roles of specific enzymes. core.ac.uk

In plants, the biosynthesis of lactones is also linked to fatty acid metabolism. nih.govnih.gov Transcriptomic and metabolomic analyses of plants known to produce related lactones can help identify candidate genes and enzymes involved in the formation of this compound. nih.gov The functional characterization of these candidate enzymes, such as fatty acid desaturases, epoxide hydrolases, and acyl-CoA oxidases, will be crucial for a complete understanding of the pathway. nih.gov

Expansion of Theoretical and Computational Studies for Predictive Modeling

Theoretical and computational methods offer powerful tools to predict the properties, reactivity, and potential biological activity of molecules like this compound, thereby guiding experimental research.

Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of the molecule. nih.govresearchgate.netpsu.edu These calculations can provide insights into the reactivity of the lactone ring, which is a key determinant of its chemical behavior. nih.govresearchgate.net Molecular dynamics (MD) simulations can be used to study the behavior of the compound in different environments, such as in solution or interacting with biological macromolecules. psu.edu

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be developed to correlate the structural features of this compound and related lactones with their biological activities. rsc.org Such models can be invaluable for predicting the potential applications of the compound and for designing new analogues with enhanced properties. acs.org Furthermore, computational docking studies can predict the binding of this compound to protein targets, providing hypotheses about its mechanism of action at a molecular level. doi.org

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of structural and electronic properties. nih.govresearchgate.netpsu.edu | Reactivity of the lactone ring, stability of different conformers. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular behavior in solution or with biomolecules. psu.edu | Solvation effects, binding interactions with proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. rsc.org | Prediction of potential bioactivities, guidance for analogue design. |

| Molecular Docking | Prediction of binding modes to protein targets. doi.org | Identification of potential biological targets and mechanisms of action. |

Q & A

Q. What are the metabolic pathways involving this compound, and how can in vitro models be designed to study its biotransformation?

- Methodological Answer : The compound may undergo β-oxidation or hydroxylation via cytochrome P450 enzymes, analogous to dodecanedioic acid metabolism in lipid pathways . In vitro models using rat or human hepatocytes should include incubation under controlled oxygen levels, with LC-MS/MS monitoring of metabolites (e.g., hydroxylated or carboxylated derivatives). Reference in vitro protocols from polyphenol metabolism studies, which detail sampling intervals, extraction solvents, and enzymatic inhibition controls .

Q. How do stereochemical configurations influence the biological activity of this compound, and what methodologies are used to resolve such enantiomers?

- Methodological Answer : Stereochemistry impacts enzyme-substrate interactions, as seen in bacterial oxidoreductases that stereospecifically reduce γ-butyrolactones . Resolve enantiomers using chiral stationary phases in HPLC or supercritical fluid chromatography (SFC). For activity studies, employ enzyme assays (e.g., NADPH-dependent reductase activity) to compare kinetic parameters (e.g., , ) between stereoisomers .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Reconcile contradictions by standardizing assay conditions (e.g., cell lines, solvent controls) and validating compound purity. Cross-reference anti-inflammatory activity data with structural analogs (e.g., salicylates) and ensure dose-response curves are replicated . Open sharing of raw data (e.g., spectral files, chromatograms) and adherence to FAIR principles enhance reproducibility .

Q. What considerations are critical when designing experiments to assess the anti-inflammatory potential of this compound?

- Methodological Answer : Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and validate compound stability in culture media. For in vivo studies, optimize dosing regimens based on pharmacokinetic profiling (e.g., bioavailability, half-life) and employ blinded experimental designs to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.